molecular formula C12H16O3 B12568179 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene CAS No. 433936-29-9

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene

Katalognummer: B12568179
CAS-Nummer: 433936-29-9
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: CJFBAIORUYSJHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 3,3-dimethoxyprop-1-en-1-yl group and a methoxy group at the 2-position. It is known for its aromatic properties and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with 3,3-dimethoxypropene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves bulk synthesis techniques. Large-scale synthesis may utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Wirkmechanismus

The mechanism of action of 1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins. Additionally, the methoxy groups can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure with a propenyl group instead of a dimethoxyprop-1-en-1-yl group.

    Methyl isoeugenol: Contains a methoxy group and a propenyl group on the benzene ring.

    Isoeugenol methyl ether: Similar aromatic structure with different substituents.

Uniqueness

1-(3,3-Dimethoxyprop-1-en-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

433936-29-9

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

1-(3,3-dimethoxyprop-1-enyl)-2-methoxybenzene

InChI

InChI=1S/C12H16O3/c1-13-11-7-5-4-6-10(11)8-9-12(14-2)15-3/h4-9,12H,1-3H3

InChI-Schlüssel

CJFBAIORUYSJHT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C=CC(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.